molecular formula C21H18FN5O B14955549 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

Cat. No.: B14955549
M. Wt: 375.4 g/mol
InChI Key: LGSGMMUFVRNDDG-UHFFFAOYSA-N
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Description

N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a benzamide-derived small molecule characterized by three key structural motifs:

  • Benzamide core: Provides a rigid aromatic scaffold for molecular interactions.
  • Pyrimidinylamino group: A nitrogen-rich heterocycle that may facilitate binding to kinase targets or nucleic acids.

Properties

Molecular Formula

C21H18FN5O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C21H18FN5O/c22-16-5-6-19-18(12-16)15(13-26-19)7-10-23-20(28)14-3-1-4-17(11-14)27-21-24-8-2-9-25-21/h1-6,8-9,11-13,26H,7,10H2,(H,23,28)(H,24,25,27)

InChI Key

LGSGMMUFVRNDDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-fluoroindole with ethylamine to form the intermediate N-(2-(5-fluoro-1H-indol-3-yl)ethyl)amine. This intermediate is then reacted with 3-(2-pyrimidinylamino)benzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin receptors and protein kinases. This binding can modulate the activity of these receptors and pathways, leading to various biological effects. For example, the compound may inhibit the activity of certain protein kinases, thereby exerting anticancer effects by blocking cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences in structure, substituents, and inferred biological activity between the target compound and its analogs.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Structural Features Therapeutic Indications Molecular Weight (g/mol) Key Substituents
Target : N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide Benzamide core, 5-fluoroindole, pyrimidinylamino Oncology, virology (inferred) ~434 (calculated) Fluorine, pyrimidine
Analog 1 : 2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide Isoxazole, thioether linkage, pyrimidinylamino Cancer, viral infections ~457 (estimated) Isoxazole, thioether
Analog 2 : N-[2-(5-Methyl-1H-indol-3-yl)ethyl]-3-(2-methylpropanoylamino)benzamide Methylindole, propanoylamino Undisclosed (structural analog) ~379 (calculated) Methylindole, acyl group
Analog 3 : 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide Quinazolinone, purine Antiviral (implied) 455 (observed) Quinazolinone, purine

Structural and Functional Analysis

Core Modifications
  • Benzamide vs. Pyridine/Quinazolinone: The target compound retains a simple benzamide core, whereas analogs like Analog 3 incorporate a quinazolinone ring, which may enhance DNA intercalation or kinase inhibition .
Substituent Effects

Indole Modifications :

  • 5-Fluoroindole (Target) : Fluorine’s electronegativity may improve binding to hydrophobic pockets or enhance metabolic stability compared to Analog 2 ’s 5-methylindole, which relies on steric bulk .
  • Thioether Linkages (Analog 1) : The thioether group in Analog 1 could increase susceptibility to oxidative metabolism compared to the target’s direct ethyl linkage .

Heterocyclic Groups: Pyrimidinylamino (Target): Likely enhances interactions with kinases or nucleic acids. Purine (Analog 3): Imparts antiviral activity through nucleotide mimicry but introduces synthetic complexity .

Pharmacokinetic Considerations
  • Molecular Weight : The target compound (~434 g/mol) falls within the optimal range for oral bioavailability, unlike Analog 3 (455 g/mol), which may face absorption challenges .

Research Findings and Implications

  • Target vs. Analog 1 : The absence of a thioether in the target may reduce off-target interactions with cysteine proteases, a common issue with sulfur-containing analogs .
  • Target vs. Analog 2 : Fluorine substitution could mitigate cytochrome P450-mediated metabolism compared to methyl groups, extending half-life .
  • Target vs. Analog 3: The simpler benzamide core of the target may offer synthetic advantages over Analog 3’s quinazolinone system, which requires multistep synthesis .

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